molecular formula C19H19BrN2O4 B2935738 Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 1448072-19-2

Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2935738
CAS No.: 1448072-19-2
M. Wt: 419.275
InChI Key: ZHBNWJZTMZWROJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic compound with significant potential in various scientific domains. Its multifaceted structure, featuring both aromatic and heterocyclic components, positions it as an intriguing subject for research in chemistry, biology, and medicinal studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate involves multiple steps, typically starting with the preparation of the piperidine and pyridinyl components. A common synthetic route includes:

  • Formation of the Piperidine Intermediate: : This can be achieved by reacting 1-bromopiperidine with benzoic acid under reflux conditions.

  • Attachment of the Pyridinyl Group: : The piperidine intermediate is then reacted with 3-bromopyridine under anhydrous conditions, using a base such as potassium carbonate to facilitate the reaction.

  • Final Esterification: : The resulting product is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

On an industrial scale, the synthesis may employ continuous flow reactors to optimize the reaction conditions, ensuring higher yields and purity. This approach minimizes reaction times and allows for better control over temperature and pressure variables.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or chromium trioxide, which may affect the piperidine or pyridinyl rings.

  • Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can target the carbonyl group or the aromatic rings.

  • Substitution: : Halogen substitution reactions are common, where the bromine atom on the pyridinyl ring can be replaced by other substituents such as iodine or chlorine through nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenated reagents (e.g., iodine chloride), anhydrous conditions with bases like potassium carbonate.

Major Products

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or alkanes.

  • Substitution: : Various halogenated derivatives.

Scientific Research Applications

Chemistry

  • Used in studying reaction mechanisms due to its complex structure.

  • Serves as a precursor for synthesizing other complex organic compounds.

Biology

Medicine

  • Investigated for its pharmacological properties, particularly in creating novel therapeutic agents.

Industry

  • Utilized in the development of advanced materials and chemical catalysts.

Mechanism of Action

The compound's mechanism of action often involves its interaction with specific molecular targets, primarily enzymes and receptors in biological systems. Its piperidine and pyridinyl rings allow it to mimic or inhibit naturally occurring molecules, affecting various biochemical pathways. The bromine atom in the pyridinyl ring can enhance its binding affinity and selectivity toward certain targets, influencing the compound's overall biological activity.

Comparison with Similar Compounds

Unique Features

  • The combination of a piperidine ring with a brominated pyridinyl group makes it unique, providing a distinct set of physical and chemical properties.

Similar Compounds

  • Methyl 4-(4-((2-chloropyridin-3-yl)oxy)piperidine-1-carbonyl)benzoate: : A similar compound with a chlorine atom instead of bromine.

  • Ethyl 4-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: : Featuring an ethyl ester group and a fluorinated pyridinyl ring.

Each similar compound has its own unique set of properties and applications, but they share common structural motifs with Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate, making them useful for comparative studies in various fields.

This comprehensive article outlines the essential aspects of this compound, from its synthesis to its applications, providing a solid foundation for further exploration and research.

Properties

IUPAC Name

methyl 4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-25-19(24)14-6-4-13(5-7-14)18(23)22-11-8-15(9-12-22)26-17-16(20)3-2-10-21-17/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBNWJZTMZWROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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